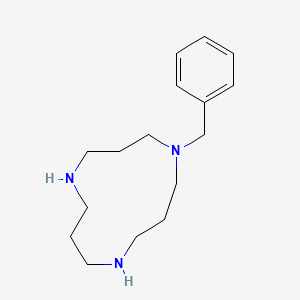

1,5,9-Triazacyclododecane, 1-(phenylmethyl)-

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- is characterized by a cyclic structure with three nitrogen atoms. The SMILES string representation of the molecule is C1CNCCCNCCCNC1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- include a boiling point of 77-78 °C/3 mmHg (lit.) and a melting point of 32-35 °C (lit.) . The density is 0.91 g/mL at 20 °C (lit.) .Aplicaciones Científicas De Investigación

Ligand Design and Coordination Chemistry

1,5,9-Triazacyclododecane derivatives, such as aminoethyl and aminopropyl pendant arm ligands, have been synthesized and studied for their coordination chemistry with metals like Zn and Ni. These ligands exhibit stable complexation with metals, allowing for various coordination geometries and demonstrating the potential for tailored ligand design in coordination chemistry (Rawle et al., 1992).

Radiopharmaceutical Applications

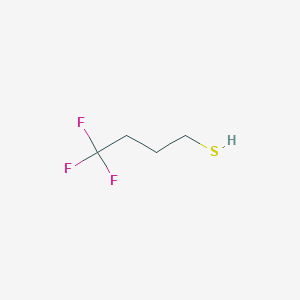

The sulfur-pendant derivatives of 1,5,9-triazacyclododecane have been explored for their chelating properties with copper radioisotopes, demonstrating potential applications in radiopharmaceuticals. These ligands show promising characteristics for medical imaging and therapy, highlighting the versatility of 1,5,9-triazacyclododecane in developing new radiopharmaceutical agents (Tosato et al., 2022).

Molecular Recognition and Catalysis

1,5,9-Triazacyclododecane-based ligands have been utilized in the synthesis of molecular receptors capable of aromatic anion sequestration. These receptors exhibit selective binding and catalytic properties, suggesting their application in molecular recognition and catalysis. Such studies provide insight into the design of new catalysts and sensors based on 1,5,9-triazacyclododecane frameworks (Bradbury et al., 2008).

Biomolecular Interactions and Ribonuclease Mimics

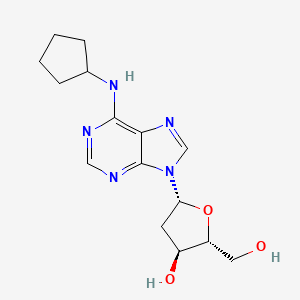

Research on multi-nucleating azacrown conjugates incorporating 1,5,9-triazacyclododecane units has shown potential in mimicking ribonuclease activity. These conjugates exhibit selective cleavage of oligoribonucleotides, underscoring the potential of 1,5,9-triazacyclododecane derivatives in studying and influencing biomolecular interactions (Laine et al., 2016).

Mecanismo De Acción

Target of Action

1-Benzyl-1,5,9-triazacyclododecane, also known as Mono-N-Benzyl TACD, primarily targets transition metal centers . It has been shown to interact with a series of transition metal centers, leading to the formation of various complexes .

Mode of Action

The compound interacts with its targets through coordination chemistry . It forms complexes with transition metals, as evidenced by structural analysis of an unusual triply-bridged Ni(II) dimer and a mononuclear W(CO)5 complex . This interaction leads to changes in the properties of the transition metal centers, affecting their reactivity and other characteristics .

Biochemical Pathways

It has been suggested that the compound and its metal complexes can induce the left-handed form of poly d(gc), a form of dna . This suggests that the compound may influence DNA structure and function, potentially affecting various biochemical pathways.

Result of Action

The primary result of the action of 1-Benzyl-1,5,9-triazacyclododecane is its ability to modulate the structure of DNA. Specifically, it can induce the formation of the left-handed form of poly d(GC) . This could potentially have significant effects at the molecular and cellular levels, influencing gene expression and other cellular processes.

Action Environment

The action of 1-Benzyl-1,5,9-triazacyclododecane can be influenced by various environmental factors. For instance, the presence or absence of metal ions, the linker length in the case of dinucleating ligands, and the type of metal ion can all affect the compound’s ability to induce the left-handed form of poly d(GC)

Propiedades

IUPAC Name |

1-benzyl-1,5,9-triazacyclododecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3/c1-2-7-16(8-3-1)15-19-13-5-11-17-9-4-10-18-12-6-14-19/h1-3,7-8,17-18H,4-6,9-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLLFEZGASHWCGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCN(CCCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445809 | |

| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174192-34-8 | |

| Record name | 1,5,9-Triazacyclododecane, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B3048479.png)

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B3048482.png)

![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3048484.png)

![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)